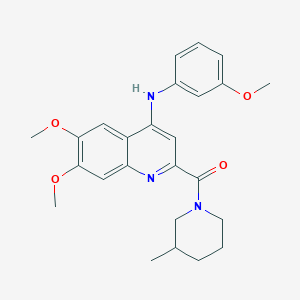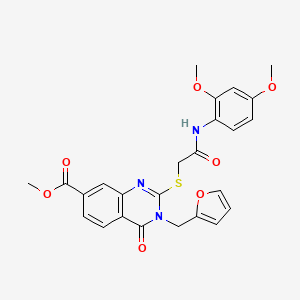
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Acid Cyclization and Heterocyclic Synthesis : Research by Zinchenko et al. (2009) investigated the reaction of compounds with structural elements similar to the given molecule, leading to the synthesis of various heterocyclic compounds. This study highlights the chemical versatility and potential for creating diverse structures from precursors containing dimethoxyphenyl and thioether groups, which are key features of the compound of interest (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Antimicrobial and Anti-inflammatory Properties : Alam et al. (2011) synthesized a series of compounds incorporating quinoline and furan units, showing significant anti-inflammatory and antibacterial properties. These findings suggest that structural features similar to those in the compound of interest may contribute to biological activity, offering a pathway for the development of new therapeutic agents (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Quinoline and Quinazoline Derivatives : Studies on the synthesis and functionalization of quinazoline derivatives, as explored by Tominaga, Luo, and Castle (1994), demonstrate the potential of such compounds in creating polyfunctionalized structures. This research area is relevant for designing molecules with specific chemical and biological functions, indicating the broad applicability of the compound's core structure in medicinal chemistry (Tominaga, Luo, & Castle, 1994).
Potential Therapeutic Applications
Anticonvulsant and Antimicrobial Activities : Research on thioxoquinazolinone derivatives, as conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013), revealed promising anticonvulsant and antimicrobial activities. This study underscores the potential of incorporating specific heterocyclic frameworks into compounds for developing new pharmaceuticals (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) on quinazolinone analogues demonstrated significant antitumor activities, highlighting the potential of such structures in cancer therapy. These findings suggest that compounds with similar scaffolds might be explored for their anticancer properties, contributing to the development of new therapeutic agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Propiedades
IUPAC Name |
methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-32-16-7-9-19(21(12-16)33-2)26-22(29)14-36-25-27-20-11-15(24(31)34-3)6-8-18(20)23(30)28(25)13-17-5-4-10-35-17/h4-12H,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFLQUPGHALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)

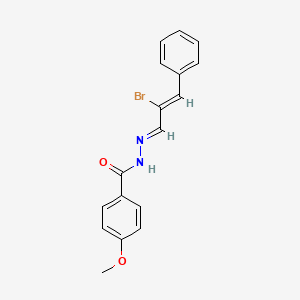
![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)
![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)
![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)
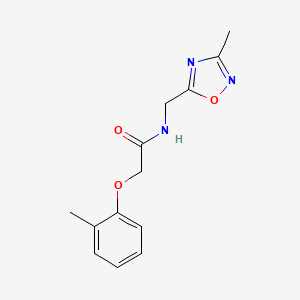
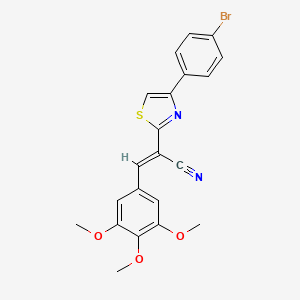
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
